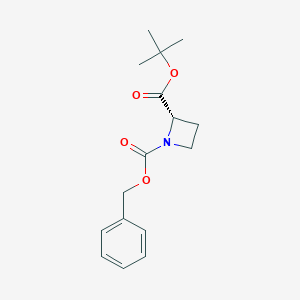

L-N-benciloxicarbonilazetidina-2-carboxilato de tert-butilo

Descripción general

Descripción

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under specific conditions .

Aplicaciones Científicas De Investigación

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate has a wide range of applications in scientific research:

Métodos De Preparación

The synthesis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate typically involves the reaction of azetidine-2-carboxylic acid with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of substituted products.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, di-tert-butyl dicarbonate for protection, and various bases and acids to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mecanismo De Acción

The mechanism of action of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The protected amine can later be deprotected under acidic conditions, such as with trifluoroacetic acid, to yield the free amine . The molecular targets and pathways involved include the formation and cleavage of the carbamate linkage, which is crucial for the compound’s protective function .

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate include:

tert-Butyloxycarbonyl (Boc) protected amines: These compounds also use the Boc group for amine protection and have similar stability and deprotection conditions.

Benzyl carbamate protected amines: These compounds use benzyl carbamate for amine protection but may have different stability and deprotection profiles.

The uniqueness of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate lies in its specific structure, which provides a balance of stability and ease of deprotection, making it particularly useful in complex synthetic processes .

Actividad Biológica

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, commonly referred to by its chemical structure C16H21NO4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing information from various sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

- Molecular Formula : C16H21NO4

- CAS Number : 153704-88-2

- Molecular Weight : 289.35 g/mol

- Structure : The compound features a tert-butyl group, a benzyloxycarbonyl protecting group, and an azetidine ring, which contribute to its unique chemical behavior and biological activity.

The biological activity of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.

- Receptor Interaction : Preliminary research suggests that it may interact with specific receptors, influencing signaling pathways crucial for various biological responses.

- Antimicrobial Properties : Some studies have reported that derivatives of azetidine compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of azetidine derivatives, including tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. The results demonstrated that the compound effectively inhibited the target enzyme with an IC50 value indicating moderate potency.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | Enzyme X | 15.4 |

Study 2: Antimicrobial Activity

In another research effort, the antimicrobial properties of various azetidine derivatives were evaluated against common bacterial strains. The findings suggested that tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Pharmacokinetics

Understanding the pharmacokinetics of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is essential for evaluating its therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics when administered orally.

- Distribution : It is distributed widely in tissues, with a preference for lipid-rich environments due to its hydrophobic nature.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, leading to several metabolites that may also possess biological activity.

- Excretion : Primarily excreted via the renal route.

Propiedades

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVYAKZFWXQFT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451037 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153704-88-2 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.